molecular formula C13H13ClN2O3 B15106891 N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine

Cat. No.: B15106891
M. Wt: 280.70 g/mol
InChI Key: YQNIQJWZTZPECH-UHFFFAOYSA-N
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Description

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine (CAS 1219540-98-3) is a synthetic organic compound of interest in medicinal chemistry research. This molecule features a 6-chloro-1H-indole ring system linked through an acetyl group to beta-alanine. The indole scaffold is a privileged structure in drug discovery, known for its prevalence in biologically active molecules. The presence of the chloro substituent on the indole ring can influence the compound's electronic properties and binding affinity, making it a valuable building block for creating novel derivatives . The beta-alanine moiety is a non-essential amino acid that functions as a rate-limiting precursor to carnosine, a dipeptide with intracellular buffering capacity . Research on closely related chloroacetate derivatives of substituted 1H-indolylamines has demonstrated potential antimicrobial activity against various microbial strains, suggesting this class of compounds could be explored for developing new anti-infective agents . The specific activity and mechanism of action of this compound are subjects for further investigation. This product is intended for research applications only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

3-[[2-(6-chloroindol-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H13ClN2O3/c14-10-2-1-9-4-6-16(11(9)7-10)8-12(17)15-5-3-13(18)19/h1-2,4,6-7H,3,5,8H2,(H,15,17)(H,18,19)

InChI Key

YQNIQJWZTZPECH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with 2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1)

Structural Differences :

  • Indole Substitution: The target compound has a 6-chloro group, while PK03902E-1 features a 6-methyl substituent.
  • Functional Group : The target compound’s acetyl-beta-alanine moiety contrasts with PK03902E-1’s acetic acid group. Beta-alanine derivatives are associated with pesticidal activity (e.g., benfuracarb) and cellular protection in hypoxic conditions, suggesting broader functional versatility compared to simple carboxylic acids .

The target compound’s bioactivity remains uncharacterized but may align with pesticidal or pharmacological roles due to structural motifs shared with benfuracarb and Mexidol-like antihypoxants .

Comparison with Beta-Alanine Derivatives in Pesticides

Benfuracarb (ethyl N-((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonylmethylamino-thio)-N-isopropyl-beta-alanine):

  • Core Structure : Benfuracarb incorporates a benzofuranyl group instead of an indole ring. Benzofurans are common in agrochemicals due to their stability and insecticidal activity.
  • Functional Group : Both compounds share a beta-alanine backbone, but benfuracarb includes a thiocarbamate group, enhancing its pesticidal efficacy through acetylcholinesterase inhibition . The target compound’s indole-acetyl group may offer alternative modes of action, such as receptor antagonism or oxidative stress modulation.

Diethatyl-ethyl (ethyl N-(chloroacetyl)-N-(2,6-diethylphenyl)glycine):

  • Substituents: Diethatyl-ethyl uses a diethylphenyl group and a chloroacetylated glycine moiety.

Pharmacological Potential: Comparison with Antihypoxic Agents

Mexidol (a succinate-bearing antihypoxant) and related amino acid derivatives (e.g., GABA, taurine) demonstrate protective effects against methemoglobinemia. Beta-alanine derivatives, including the target compound, may share this activity by mitigating oxidative stress or enhancing cellular energy metabolism . The acetyl group in the target compound could improve blood-brain barrier penetration compared to unmodified beta-alanine, though empirical validation is required.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Core Structure Key Substituents Functional Group Molecular Weight Application
N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine Indole 6-Cl, 1-yl Acetyl-beta-alanine Not reported Hypothetical pesticide/pharmaceutical
2-(6-Methyl-1H-indol-3-yl)acetic acid Indole 6-Me, 3-yl Acetic acid 189.21 R&D
Benfuracarb Benzofuranyl 7-oxy, 2,2-dimethyl Thiocarbamate-beta-alanine 413.45 Pesticide
Mexidol Pyridinol 3-hydroxypyridine, succinate Succinate 254.24 Antihypoxant

Table 2: Electronic Effects of Indole Substituents

Substituent Electronic Effect Potential Impact on Bioactivity
6-Cl Electron-withdrawing Enhanced binding to nucleophilic targets (e.g., enzymes)
6-Me Electron-donating Increased lipophilicity and membrane permeability

Biological Activity

N-[(6-chloro-1H-indol-1-yl)acetyl]-beta-alanine is a synthetic compound that combines an indole moiety with beta-alanine, which may enhance its biological activity and interactions with various molecular targets. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a unique structure characterized by an indole ring linked to a beta-alanine unit via an acetyl group. This structural configuration is significant as it influences the compound's chemical behavior and biological activities. The synthesis typically involves the coupling of the indole derivative with beta-alanine, utilizing various reagents to facilitate the formation of the amide bond. Methods such as automated synthesis equipment and continuous flow reactors are often employed to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction may interfere with cellular signaling pathways, leading to observed biological effects, including anti-inflammatory and potential anticancer activities.

Biological Activities

1. Anti-inflammatory Properties:
Indole derivatives, including this compound, are known for their anti-inflammatory potential. Research indicates that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.

2. Neurological Activity:
Some studies suggest that indole derivatives exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems .

3. Anticancer Potential:
Preliminary studies have explored the anticancer properties of this compound. The compound's ability to induce apoptosis in cancer cells has been noted, although further research is needed to establish its efficacy and safety in clinical settings.

Case Studies and Research Findings

A systematic review of beta-alanine supplementation highlights the ergogenic effects associated with its use in exercise performance. While this primarily pertains to beta-alanine itself rather than the chloro-substituted variant, it provides context for understanding the broader implications of amino acid derivatives in enhancing physical performance and muscle endurance .

Table 1: Summary of Biological Activities

Activity TypeDescriptionResearch Findings
Anti-inflammatoryInhibition of pro-inflammatory cytokinesReduced inflammation in animal models
NeurologicalPotential neuroprotective effectsModulation of neurotransmitter systems
AnticancerInduction of apoptosis in cancer cellsPreliminary evidence; further studies required

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